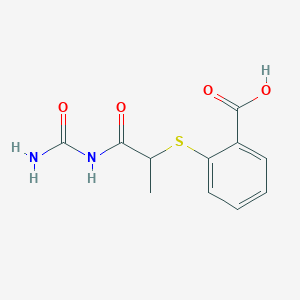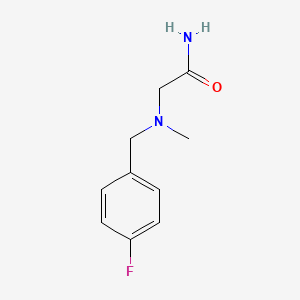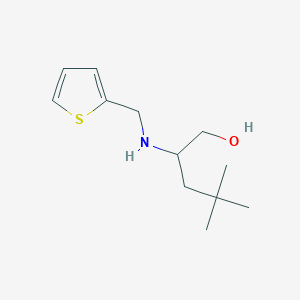
4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol typically involves the condensation of thiophene derivatives with appropriate amines and alcohols. One common method is the reaction of thiophene-2-carbaldehyde with 4,4-dimethyl-2-aminopentanol under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes. These products have various applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases like cancer and infections due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 4,4-Dimethyl-2-((thiophen-2-ylmethyl)amino)pentan-1-ol.
4,4-Dimethyl-2-aminopentanol: Another precursor used in the synthesis.
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring with an amino alcohol moiety. This structure imparts distinct electronic and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H21NOS |
|---|---|
Poids moléculaire |
227.37 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(thiophen-2-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H21NOS/c1-12(2,3)7-10(9-14)13-8-11-5-4-6-15-11/h4-6,10,13-14H,7-9H2,1-3H3 |
Clé InChI |
IJPHBHYNFIYHNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CO)NCC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
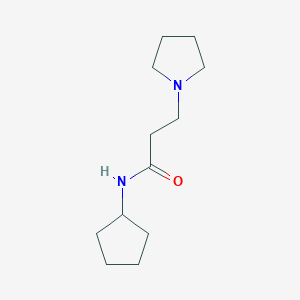

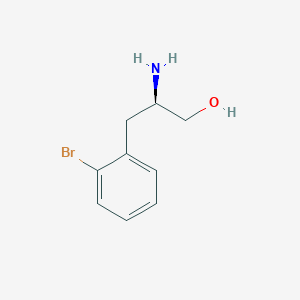
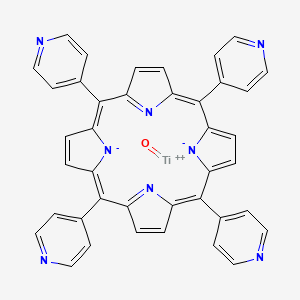

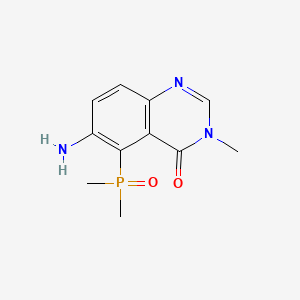
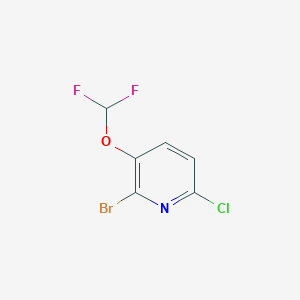
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
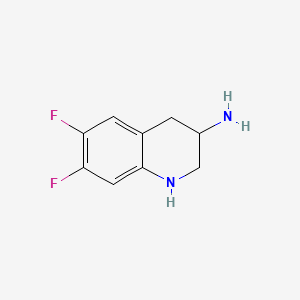
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
